molecular formula C8H6N2O2 B13075309 Furo[3,2-c]pyridine-2-carboxamide

Furo[3,2-c]pyridine-2-carboxamide

Cat. No.: B13075309
M. Wt: 162.15 g/mol
InChI Key: GBJNZGDNTWILNB-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-2-carboxamide, with the CAS number 1866313-15-6, is a fused heterocyclic compound with the molecular formula C 8 H 6 N 2 O 2 and a molecular weight of 162.15 g/mol . Its structure consists of a furan ring attached at the third and second positions of a pyridine ring, forming a scaffold that is of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile chemical building block for the synthesis of a wide range of biologically active molecules. Recent scientific literature highlights the considerable potential of the furo[3,2-c]pyridine scaffold in pharmacological research, particularly in the development of novel anticancer agents . For instance, derivatives based on similar furopyridine cores have demonstrated potent cytotoxic activities in vitro. One study identified a specific furo[3,2-c]pyridine derivative that exhibited exceptional inhibition of esophageal cancer cell lines (KYSE70 and KYSE150), with IC 50 values as low as 0.655 µg/mL, suggesting a promising avenue for new chemotherapeutic development . Beyond oncology, the furopyridine structural motif is found in compounds investigated for a broad spectrum of biological activities, including use as antibiotic, antiviral, and antifungal agents, as well as inhibitors for various enzymes like α-glucosidase and nicotinic acetylcholine receptors . The carboxamide functional group present in this molecule enhances its ability to participate in hydrogen bonding, making it a valuable intermediate for further chemical transformations such as condensation, cyclization, and cross-coupling reactions to create more complex molecular architectures for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

furo[3,2-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H6N2O2/c9-8(11)7-3-5-4-10-2-1-6(5)12-7/h1-4H,(H2,9,11)

InChI Key

GBJNZGDNTWILNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-c]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, an Rh-catalyzed tandem reaction has been employed to construct furo[3,2-c]pyridine-based compounds . This method involves the use of rhodium catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Furo[3,2-c]pyridine-2-carboxamide exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its action on various kinases and receptors.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although further research is needed to establish efficacy.
  • Anti-inflammatory Effects : By modulating receptor activity related to inflammation, the compound may offer therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Research : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis through the activation of caspase pathways.
    • Study Reference : The findings indicated that treatment with this compound resulted in significant reductions in tumor size in animal models.
  • Inflammatory Disease Models : In vivo studies indicated that treatment with this compound reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.
    • Study Reference : The compound showed efficacy in reducing cytokine levels associated with inflammation.

Mechanism of Action

The mechanism of action of furo[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways, leading to its anticancer effects . The compound can bind to specific proteins and enzymes, inhibiting their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[3,2-c]pyridine-2-carboxamide Derivatives

Pyrrolo[3,2-c]pyridine-2-carboxamide derivatives, such as N-(4-(1-benzoylpiperidin-4-yl)butyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamide, replace the furan ring with a pyrrole moiety. These compounds are studied as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Biological assays indicate moderate NAMPT inhibition (IC₅₀ ~100 nM), suggesting room for optimization .

Thieno[2,3-b]pyridine-2-carboxamide Analogs

Thieno[2,3-b]pyridine-2-carboxamide derivatives, exemplified by 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide, substitute the furan with a thiophene ring. This compound exhibits antipsychotic activity via muscarinic receptor modulation, demonstrating how ring heteroatom choice (O vs. S) can pivot therapeutic applications .

Furo[2,3-b]pyridine-2-carboxamide Derivatives

Furo[2,3-b]pyridine-2-carboxamide derivatives differ in the fusion position of the furan and pyridine rings (2,3-b vs. 3,2-c). This structural variation alters the molecule’s topology, affecting binding to targets like DNA topoisomerase II. Microwave-assisted synthesis of these compounds yields potent anticancer activity (IC₅₀ = 0.8–2.4 µM against MCF-7 breast cancer cells), comparable to doxorubicin, highlighting the impact of ring fusion geometry on bioactivity .

Substituted Furo[3,2-c]pyridine-2-carboxamide MEK Inhibitors

The compound 3-[(4-cyclopropyl-2-fluorophenyl)amino]-N-(2-hydroxyethoxy)this compound demonstrates the importance of substituents in enhancing target affinity. The 4-cyclopropyl-2-fluorophenyl group improves hydrophobic interactions with MEK1’s allosteric pocket, while the 2-hydroxyethoxy side chain increases solubility. Crystallographic data (PDB: 4U80) reveal a binding energy of −9.2 kcal/mol, with an IC₅₀ of 4 nM, outperforming earlier analogs lacking these substituents .

Structural and Pharmacological Data Table

Compound Class Key Substituents Biological Target Activity (IC₅₀ or EC₅₀) Reference
This compound 4-cyclopropyl-2-fluorophenyl, hydroxyethoxy MEK1 kinase 4 nM
Pyrrolo[3,2-c]pyridine-2-carboxamide Benzoylpiperidinylbutyl NAMPT ~100 nM
Thieno[2,3-b]pyridine-2-carboxamide Chloro, methoxy, cyclopropyl Muscarinic receptors Not reported
Furo[2,3-b]pyridine-2-carboxamide Aromatic carboxylic acid derivatives DNA topoisomerase II 0.8–2.4 µM

Pharmacological Implications

  • Oncology : this compound’s MEK inhibition offers promise in RAS-mutant cancers, while furo[2,3-b] analogs target topoisomerase II in breast cancer .
  • Neurology: Thieno[2,3-b]pyridine-2-carboxamide’s muscarinic modulation suggests applications in schizophrenia .

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